2,3-Dimethylbenzofuran-5-carboxylic acid
Overview
Description
2,3-Dimethylbenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2,3-Dimethylbenzofuran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, benzofuran derivatives may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anticancer properties.
Bergapten: Used in dermatological treatments.
Nodekenetin: Exhibits anti-inflammatory properties.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness: 2,3-Dimethylbenzofuran-5-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dimethyl-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFTRORXVVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602253 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-93-9 | |
Record name | 2,3-Dimethyl-1-benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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